molecular formula C22H29N3O3 B2522559 N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-81-5

N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2522559
CAS No.: 900002-81-5
M. Wt: 383.492
InChI Key: WZEHNGAAVVOLKY-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900002-81-5) is a complex organic compound with a molecular formula of C22H29N3O3 and a molecular weight of 383.48 g/mol . This chemical belongs to a class of compounds known as cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazines (COPP), which have been identified as a promising chemotype in biochemical research. Specifically, studies have shown that COPP-based compounds can act as inhibitors of human N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to protein substrates and is an emerging therapeutic target . In research settings, this compound is of significant interest for studying protein myristoylation. The proposed mechanism of action for related COPP inhibitors is competitive inhibition at the peptide-binding site of NMT . Researchers can utilize this compound to investigate the functional consequences of inhibited protein myristoylation in cellular models, which has been shown to affect the subcellular localization of proteins and cell proliferation . It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-17-10-11-20(28-2)18(15-17)21-19-9-6-12-24(19)13-14-25(21)22(26)23-16-7-4-3-5-8-16/h6,9-12,15-16,21H,3-5,7-8,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEHNGAAVVOLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrrolo[1,2-a]pyrazine moiety may exhibit significant anticancer activity. The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Studies have shown that similar compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been noted to cause cell cycle disruptions in various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15.3Apoptosis induction
Compound BA549 (Lung)20.7Cell cycle arrest
N-cyclohexyl derivativeSW480 (Colon)TBDTBD

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest efficacy against viral infections such as HIV and hepatitis C virus (HCV).

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TargetedEC50 (µM)Selectivity Index
Compound CHCV6.735.46
Compound DHIV3.98>105
N-cyclohexyl derivativeTBDTBDTBD

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound against several human cancer cell lines. Results indicated a promising ability to inhibit cell proliferation effectively.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of various pyrrolo derivatives. The compound displayed notable inhibitory effects against viral replication in vitro, suggesting its potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Target Compound C22H27N3O3 405.5 2,5-Dimethoxyphenyl, cyclohexyl carboxamide High hydrophobicity; potential CNS activity due to methoxy groups -
N-cyclohexyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C18H23N3OS 329.5 Thiophene, cyclohexyl carboxamide Reduced steric bulk; possible enhanced metabolic stability
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C24H27N3O3 405.5 3,4-Dimethoxyphenyl, phenethyl carboxamide Altered electronic profile; increased π-π stacking potential
1-(2,4-Dichlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C22H21Cl2N3O3 446.3 Dichlorophenyl, 3,4-dimethoxyphenyl Enhanced electrophilicity; potential antimicrobial activity

Key Observations :

  • Substituent position : 2,5-Dimethoxy substitution (target) vs. 3,4-dimethoxy () alters electronic distribution and binding affinity .
  • Halogenated analogs : Dichlorophenyl derivatives () exhibit higher molecular weight and polarity, impacting pharmacokinetics .
Compounds with 2,5-Dimethoxyphenyl Substituents
Compound Name Core Structure Functional Group Biological Relevance Reference
Target Compound Pyrrolo[1,2-a]pyrazine Cyclohexyl carboxamide Hypothesized CNS or kinase inhibitor activity -
N-Methyl-4-(4-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide Thiadiazole-picolinamide Thiadiazole, picolinamide Anticancer activity (reported IC50 < 10 µM)
4-(3-tert-Butyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Pyrazoline-benzoic acid Pyrazoline, benzoic acid Phosphodiesterase inhibition (IC50 = 0.8 µM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide Trifluoromethyl, acetamide Antifungal activity (MIC = 4 µg/mL)

Key Observations :

  • Core flexibility : The pyrrolo-pyrazine core (target) offers greater conformational flexibility than rigid thiadiazole or pyrazoline systems .
  • Functional groups : Carboxamide (target) vs. carboxylic acid () affects solubility and target engagement .
Carboxamide vs. Other Functional Groups
  • Carbothioamide analogs (e.g., ): Replacement of oxygen with sulfur in the carboxamide group increases lipophilicity and may enhance membrane permeability .
  • Hydrazide derivatives (e.g., ): Hydrazides exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to carboxamides .

Biological Activity

N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H27N3O3C_{21}H_{27}N_{3}O_{3}, with a molecular weight of approximately 353.5 g/mol. Its structure integrates a cyclohexyl group and a 2,5-dimethoxyphenyl moiety attached to a pyrrolo[1,2-a]pyrazine core. This unique combination suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research into the biological activity of similar pyrrolo[1,2-a]pyrazine derivatives indicates several mechanisms through which these compounds may exert their effects:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating zones of inhibition indicative of antimicrobial efficacy .
  • Cytotoxicity : Studies indicate that certain pyrrolo[1,2-a]pyrazines exhibit cytotoxic effects on cancer cell lines. The 3-(4-methylphenyl) derivative was tested on RAW 264.7 cell lines and showed moderate toxicity with an IC50 value of 500 µg/mL .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties. For example, certain compounds in this family significantly reduced inflammation in experimental models compared to controls .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antifungal Activity : A study evaluated the antifungal properties of pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces sp., revealing mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes. The cytotoxicity was moderate compared to standard treatments like streptomycin .
  • Antibacterial Testing : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that specific substituted pyrazolines exhibited over 55% activity against Staphylococcus aureus and Escherichia coli at concentrations of 10 µg/mL .

Data Tables

Biological Activity Target Organism/Cell Line Concentration Tested Effect Observed
AntimicrobialS. aureus10 µg/mL>55% inhibition
AntifungalHuman erythrocytes115.5 µg/mLMild hemolytic activity
CytotoxicityRAW 264.7500 µg/mLModerate toxicity
Anti-inflammatoryVarious modelsVariableSignificant reduction in inflammation

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for constructing the pyrrolo[1,2-a]pyrazine core in this compound?

  • Methodological Answer : The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via cyclocondensation of substituted pyrrole precursors with pyrazine derivatives. Key steps include:

  • Cyclization : Use a base (e.g., K₂CO₃) in DMF at 80–100°C to promote ring closure.
  • Substituent Introduction : Install the 2,5-dimethoxyphenyl group via Buchwald-Hartwig amination or Suzuki coupling before cyclization to ensure regioselectivity .
  • Carboxamide Formation : Couple the cyclohexylamine moiety using EDCl/HOBt in DCM at 25°C, followed by purification via silica gel chromatography (hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are prioritized for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the dimethoxyphenyl aromatic protons (δ 6.7–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and cyclohexyl multiplet (δ 1.2–2.1 ppm).
  • HRMS : Confirm the molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions for the carboxamide group to improve yields?

  • Methodological Answer :

  • Coupling Agent Screening : Compare EDCl, DCC, or HATU with additives like DMAP or HOAt.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DCM) versus non-polar (toluene) to balance reactivity and solubility.
  • Pre-activation Strategy : Convert the carboxylic acid to an acyl chloride (oxalyl chloride, 0°C) before coupling to enhance electrophilicity.
  • Yield Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) and adjust reaction time (4–24 hrs) .

Q. How to resolve discrepancies between computational predictions and experimental binding affinity data?

  • Methodological Answer :

  • Validation Steps :

Re-dock with Refined Parameters : Adjust protonation states (Schrödinger Maestro) and solvation models (GBSA vs. PBSA).

MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding pose stability.

Experimental Cross-Check : Use SPR or ITC to measure binding constants.

  • Data Interpretation : Compare SAR trends with analogs (e.g., pyridine vs. pyrazine substitutions) to identify steric/electronic mismatches .

Q. What strategies mitigate steric hindrance during dimethoxyphenyl group installation?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask reactive sites (e.g., Boc for amines) to prevent undesired interactions.
  • Microwave-Assisted Synthesis : Accelerate coupling under controlled heating (120°C, 30 min) to overcome kinetic barriers.
  • Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to enhance regioselectivity in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across cell lines and in vitro assays?

  • Methodological Answer :

  • Compound Stability : Perform LC-MS in assay media to check degradation (e.g., ester hydrolysis).
  • Membrane Permeability : Assess via PAMPA or Caco-2 models; modify logP (e.g., introduce –CF₃) if permeability is low.
  • Off-Target Screening : Use kinase profiling panels to identify non-specific binding .

Comparative Synthesis Table

Table 1: Synthesis Conditions for Pyrrolo[1,2-a]pyrazine Derivatives

StepReagents/ConditionsYield (%)Key Reference
CyclizationK₂CO₃, DMF, 80°C, 12 hrs65–72
Dimethoxyphenyl CouplingPd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C58
Carboxamide FormationEDCl/HOBt, DCM, 25°C, 24 hrs70
PurificationSilica gel (hexane/EtOAc 3:1 → 1:2)>95% purity

Key Notes

  • Advanced questions emphasize mechanistic troubleshooting and cross-disciplinary validation.
  • Structural nuances (e.g., cyclohexyl vs. phenyl groups) require tailored synthetic and analytical approaches .

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